2-(4-(己氧基)苯基) 6-异丙基吡啶-2,6-二羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

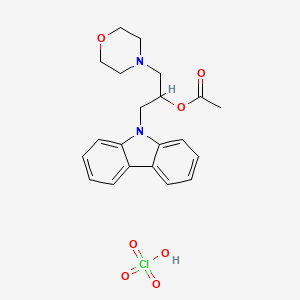

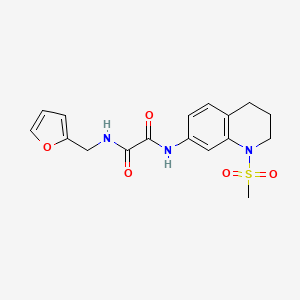

The compound “2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the addition of the hexyloxy and isopropyl groups, and the formation of the dicarboxylate. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring provides a planar, aromatic center to the molecule. The hexyloxy and isopropyl groups are likely to add significant steric bulk .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, which can act as a base and nucleophile. The dicarboxylate could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring might confer aromatic stability, while the hexyloxy and isopropyl groups could affect its solubility in different solvents .科学研究应用

光学和电致变色应用

- 电致变色材料:一项研究发现,当己氧基苯基和异丙基苯基基团引入到基于二噻吩基吡咯的导电聚合物的吡咯环中时,表现出显着的电致变色特性。这些特性在从黄色到蓝色的颜色变化中很明显,在不同的支持电解质中具有不同的对比度和着色效率 (Chang 等人,2014).

热和机械性能

- 高性能聚合物:含吡啶的芳香二胺单体,例如与本化合物相关的那些,用于合成具有显着溶解性、热、机械和光学性质的聚酰亚胺。该研究重点介绍了此类聚合物中的结构-性能关系 (Guan 等人,2015).

缓蚀

- 钢材缓蚀:吡啶衍生物已被证明是酸性环境中钢材的有效缓蚀剂。对这些化合物的研究揭示了它们的吸附和抑制作用,证明了吡啶衍生物在工业应用中的潜力 (Ansari 等人,2015).

超分子化学

- 配体合成:基于吡啶的配体,例如使用 2,6-双(三甲基锡)吡啶合成的配体,已用于 Stille 型偶联程序中。这些化合物在超分子化学的发展中发挥着至关重要的作用 (Schubert & Eschbaumer, 1999).

荧光调节

- 锌卟啉中的光致变色:对 2-和 3-(苯偶氮)吡啶衍生物的研究已应用于调节锌卟啉的荧光,表明吡啶衍生物在光化学应用中的潜力 (Otsuki & Narutaki, 2004).

功能化化合物的合成

- 四氢吡啶的合成:使用吡啶衍生物合成功能化四氢吡啶证明了它们在有机合成中的用途以及创造广泛化学化合物的潜力 (Zhu 等人,2003).

配位化学

- 配合物化学:吡啶衍生物已被用作配合物化学中的配体,特别是在发光镧系化合物和铁配合物中,显示出独特的热和光化学转变 (Halcrow, 2005).

作用机制

Target of Action

Similar compounds, such as 2,6-bis (4r)-(+)-isopropyl-2-oxazolin-2-yl pyridine, are known to act as c2 symmetric ligands for enantioselective catalysis . They easily form bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets by forming bidentate coordination complexes . This interaction could potentially lead to changes in the target’s function, although the specific changes would depend on the nature of the target and the context in which the compound is used.

Biochemical Pathways

Given its potential role in enantioselective catalysis , it could be involved in various biochemical reactions where chiral molecules are produced or utilized.

Result of Action

Based on its potential role in enantioselective catalysis , it could influence the production of chiral molecules, which could have various effects at the molecular and cellular levels.

安全和危害

未来方向

属性

IUPAC Name |

2-O-(4-hexoxyphenyl) 6-O-propan-2-yl pyridine-2,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-4-5-6-7-15-26-17-11-13-18(14-12-17)28-22(25)20-10-8-9-19(23-20)21(24)27-16(2)3/h8-14,16H,4-7,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKZDEGLUGLWPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866022.png)

![2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2866028.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2866029.png)

![2-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2866037.png)

![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866041.png)

![N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2866042.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2866044.png)